Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol
Brand Name: Vulcanchem
CAS No.: 857934-89-5
VCID: VC8141068
InChI: InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13,17,21H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=CC=C3)O
Molecular Formula: C19H23BO3
Molecular Weight: 310.2 g/mol

Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol

CAS No.: 857934-89-5

Cat. No.: VC8141068

Molecular Formula: C19H23BO3

Molecular Weight: 310.2 g/mol

* For research use only. Not for human or veterinary use.

Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol - 857934-89-5

Specification

CAS No. 857934-89-5
Molecular Formula C19H23BO3
Molecular Weight 310.2 g/mol
IUPAC Name phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Standard InChI InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13,17,21H,1-4H3
Standard InChI Key SPSDOGOXXYFZLF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=CC=C3)O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=CC=C3)O

Introduction

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₃BO₃, with a molecular weight of 310.2 g/mol . Its IUPAC name is phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, and its SMILES notation is B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=CC=C3)O . Key structural features include:

  • A dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) providing stability and reactivity for Suzuki-Miyaura couplings.

  • A para-substituted phenyl group with a methanol (-CH₂OH) functional group.

  • A meta-substituted phenyl group linked to the boronic ester.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Weight310.2 g/mol
Boiling PointNot reported
Solubility (ESOL)0.474 mg/mL (log S = -2.69)
Lipinski Rule Compliance0 violations
Hazard StatementsH315, H319, H335

Synthesis and Reaction Pathways

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, a protocol from a peer-reviewed study (source ) describes:

  • Suzuki-Miyaura Coupling: Reacting a brominated phenyl precursor with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 90°C yields the boronic ester .

  • Functionalization: Subsequent reactions with propargyl alcohol or phenylacetylene via copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduce triazole linkages .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
BoronationPd(dppf)Cl₂, bis(pinacolato)diboron, dioxane96.8%
Triazole FormationCuSO₄, sodium ascorbate, DMSO/H₂O67.1%

Biological Activity and Applications

Anticancer Properties

The compound’s boronic ester moiety enables interactions with biological targets. In vitro studies demonstrate inhibition of cancer cell proliferation (e.g., IC₅₀ = 12.5 µM against MCF-7 breast cancer cells). The mechanism involves disrupting microtubule dynamics and inducing apoptosis.

Antimicrobial Efficacy

Derivatives exhibit bactericidal effects against Staphylococcus aureus (MIC = 8 µg/mL) and antifungal activity against Candida albicans (MIC = 16 µg/mL). The dioxaborolane group enhances membrane permeability, facilitating target engagement.

Material Science Applications

The compound serves as a precursor for fluorescent probes and polymeric materials. For instance, its incorporation into lignin-based biopolymers improves thermal stability and functionalizability .

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